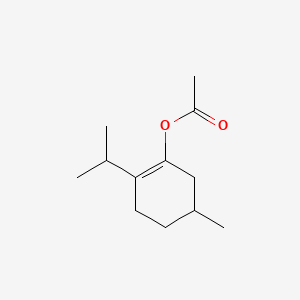
2-(Isopropyl)-5-methylcyclohexen-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropyl)-5-methylcyclohexen-1-yl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound, in particular, has a unique structure that contributes to its distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate typically involves the esterification of 2-(Isopropyl)-5-methylcyclohexen-1-ol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester. The reaction can be represented as follows:
2-(Isopropyl)-5-methylcyclohexen-1-ol+Acetic Acid→2-(Isopropyl)-5-methylcyclohexen-1-yl acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The separation of the ester from the reaction mixture is typically achieved through distillation, taking advantage of the differences in boiling points between the ester and water.
Análisis De Reacciones Químicas
Types of Reactions
2-(Isopropyl)-5-methylcyclohexen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester back to the alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: 2-(Isopropyl)-5-methylcyclohexen-1-oic acid.
Reduction: 2-(Isopropyl)-5-methylcyclohexen-1-ol.
Substitution: Various substituted cyclohexenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Isopropyl)-5-methylcyclohexen-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism by which 2-(Isopropyl)-5-methylcyclohexen-1-yl acetate exerts its effects is primarily through its interaction with biological membranes and enzymes. The ester group can undergo hydrolysis to release the active alcohol, which can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Isopropyl acetate: Another ester with similar solvent properties but different structural features.
Methylcyclohexenyl acetate: Similar in structure but with a different alkyl group.
Ethyl acetate: A commonly used ester with different physical and chemical properties.
Uniqueness
2-(Isopropyl)-5-methylcyclohexen-1-yl acetate is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its unique fragrance profile and potential biological activities make it valuable in various applications.
Propiedades
Número CAS |
53771-94-1 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
(5-methyl-2-propan-2-ylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9H,5-7H2,1-4H3 |
Clave InChI |
ACRDFOPYQAGNPS-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(=C(C1)OC(=O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



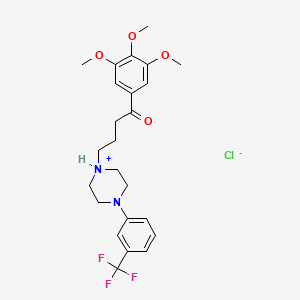
![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
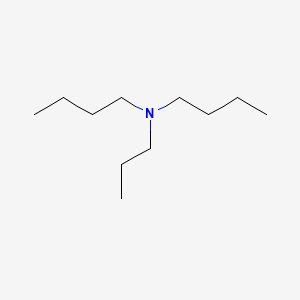
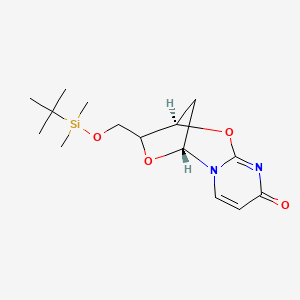

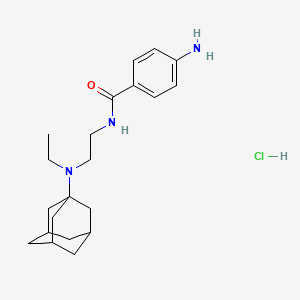
![1-Bromo-4-fluoro-2-[(4-methoxyphenoxy)methyl]-benzene](/img/structure/B13745748.png)
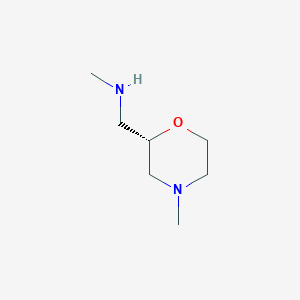
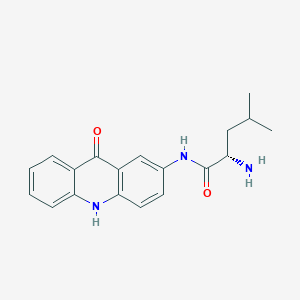

![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid](/img/structure/B13745765.png)

![1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane](/img/structure/B13745789.png)
